An In-depth Technical Guide to 2-Methyl-4-(trifluoromethyl)aniline
An In-depth Technical Guide to 2-Methyl-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and analytical characterization of 2-Methyl-4-(trifluoromethyl)aniline. This compound, a substituted aniline, is of interest in various fields of chemical research, including pharmaceutical and materials science, due to the presence of both a methyl and a trifluoromethyl group on the aniline scaffold.
Core Chemical Properties
2-Methyl-4-(trifluoromethyl)aniline is a substituted aromatic amine with the chemical formula C₈H₈F₃N. The presence of the electron-withdrawing trifluoromethyl group and the electron-donating methyl group on the aniline ring influences its chemical reactivity and physical properties.
Table 1: Physicochemical Properties of 2-Methyl-4-(trifluoromethyl)aniline
| Property | Value | Source |
| CAS Number | 67169-22-6 | [1][2] |
| Molecular Formula | C₈H₈F₃N | [1] |
| Molecular Weight | 175.15 g/mol | [1] |
| Appearance | White low melting solid | [3] |
| Melting Point | 20-25 °C | [1] |
| Boiling Point | 202.8 ± 40.0 °C (Predicted) | [1][3] |
| Density | 1.2 ± 0.1 g/cm³ | [3] |
| PSA (Polar Surface Area) | 26.02 Ų | [3] |
| XLogP3 | 2.41 | [3] |
Synthesis and Experimental Protocols
Experimental Protocol: Synthesis via Reduction of a Nitro Aromatic Precursor
Objective: To synthesize 2-Methyl-4-(trifluoromethyl)aniline by the reduction of 2-methyl-1-nitro-4-(trifluoromethyl)benzene.
Materials:
-
2-methyl-1-nitro-4-(trifluoromethyl)benzene
-
Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O), Iron powder (Fe), or catalytic hydrogenation with H₂/Pd-C)
-
Solvent (e.g., Ethanol, Ethyl acetate, or Acetic acid)
-
Acid (e.g., Concentrated Hydrochloric acid)
-
Base (e.g., Sodium hydroxide solution)
-
Organic solvent for extraction (e.g., Diethyl ether or Dichloromethane)
-
Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)
Procedure using Tin(II) chloride:
-
In a round-bottom flask, dissolve 2-methyl-1-nitro-4-(trifluoromethyl)benzene in a suitable solvent such as ethanol.
-
Add an excess of Tin(II) chloride dihydrate to the solution.
-
Add concentrated hydrochloric acid dropwise while stirring the mixture. The reaction is often exothermic and may require cooling in an ice bath to maintain a controlled temperature.
-
After the addition of acid, the reaction mixture is typically heated under reflux for several hours to ensure the complete reduction of the nitro group. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, the mixture is cooled to room temperature and made alkaline by the slow addition of a concentrated sodium hydroxide solution. This will precipitate tin salts.
-
The resulting mixture is then extracted multiple times with an organic solvent like diethyl ether or dichloromethane.
-
The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by techniques such as column chromatography or distillation to yield pure 2-Methyl-4-(trifluoromethyl)aniline.
Caption: Generalized synthesis workflow for 2-Methyl-4-(trifluoromethyl)aniline.
Analytical Characterization
The purity and structure of 2-Methyl-4-(trifluoromethyl)aniline can be confirmed using a combination of chromatographic and spectroscopic techniques.
Experimental Protocol: Analytical Methods
1. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Objective: To determine the purity of the compound and confirm its molecular weight.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
MS Detector: Operated in electron ionization (EI) mode. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (175.15 g/mol ) and characteristic fragmentation patterns.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the chemical structure of the compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons. The chemical shifts, integration values, and coupling patterns will be consistent with the structure of 2-Methyl-4-(trifluoromethyl)aniline.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the different carbon atoms in the molecule. The chemical shift of the carbon attached to the trifluoromethyl group will be a characteristic quartet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum should show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
Biological and Pharmacological Context
While specific biological activities for 2-Methyl-4-(trifluoromethyl)aniline have not been extensively reported, the structural motifs present in the molecule are of significant interest in drug discovery.
-
Aniline Moiety: The aniline scaffold is a common feature in many pharmaceuticals. However, unsubstituted anilines can be associated with metabolic instability and potential toxicity.[4]
-
Trifluoromethyl Group: The introduction of a trifluoromethyl group is a widely used strategy in medicinal chemistry to enhance a molecule's metabolic stability, bioavailability, and binding affinity to biological targets.[5] The electron-withdrawing nature of the CF₃ group can significantly alter the electronic properties of the aniline ring, potentially modulating its interaction with receptors and enzymes.
Therefore, 2-Methyl-4-(trifluoromethyl)aniline serves as a valuable building block for the synthesis of novel compounds with potentially favorable pharmacological profiles. Further research is warranted to explore the specific biological effects of this compound and its derivatives.
Caption: Logical relationships of structural features and their implications.
Safety Information
2-Methyl-4-(trifluoromethyl)aniline should be handled with appropriate safety precautions in a well-ventilated laboratory environment. It is important to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a summary of the available information on 2-Methyl-4-(trifluoromethyl)aniline. Further experimental investigation is encouraged to fully characterize this compound and explore its potential applications.




